molecular formula C27H42N4O6 B579536 propionyl-Phe-Val-Leu-Ala-OMe CAS No. 19526-15-9

propionyl-Phe-Val-Leu-Ala-OMe

Cat. No.: B579536
CAS No.: 19526-15-9
M. Wt: 518.655
InChI Key: BAIRFIBQXUHMRS-ROQCDXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propionyl-Phe-Val-Leu-Ala-OMe is a synthetic tetrapeptide sequence supplied For Research Use Only. This compound is designed for proteolytic enzyme studies, particularly for investigating the structure, function, and specificity of proteases . The N-terminal propionyl group and C-terminal methyl ester are common modifications that can enhance the peptide's stability and modulate its interaction with enzyme active sites . Its primary research application lies in the field of protease characterization. The sequence is engineered to serve as a potential substrate for various proteases, aiding in the analysis of enzyme kinetics, the profiling of substrate specificity, and the evaluation of protease inhibitors . The amino acid side chains (phenylalanine, valine, leucine, alanine) provide a specific molecular architecture that is recognized by proteolytic enzymes, making this compound a valuable tool for understanding catalytic mechanisms . Furthermore, peptides containing non-canonical amino acids or specific modifications like those in this tetrapeptide are of significant interest in the development of novel prodrugs activated by proteases and other pharmaceutical compounds . This product is strictly labeled for Research Use Only (RUO) and is intended for use in controlled laboratory settings. It is not intended for use in the diagnosis, prevention, or treatment of any disease in humans or animals .

Properties

CAS No.

19526-15-9

Molecular Formula

C27H42N4O6

Molecular Weight

518.655

IUPAC Name

methyl (2S)-2-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-phenyl-2-(propanoylamino)propanoyl]amino]butanoyl]amino]pentanoyl]amino]propanoate

InChI

InChI=1S/C27H42N4O6/c1-8-22(32)29-21(15-19-12-10-9-11-13-19)25(34)31-23(17(4)5)26(35)30-20(14-16(2)3)24(33)28-18(6)27(36)37-7/h9-13,16-18,20-21,23H,8,14-15H2,1-7H3,(H,28,33)(H,29,32)(H,30,35)(H,31,34)/t18-,20-,21-,23-/m0/s1

InChI Key

BAIRFIBQXUHMRS-ROQCDXFCSA-N

SMILES

CCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)OC

Synonyms

3-Phenyl-N-propionyl-L-Ala-L-Val-L-Leu-L-Ala-OMe

Origin of Product

United States

Engineering Multifunctionality:future Probes Can Be Designed to Perform Multiple Tasks Simultaneously. for Example, a Single Probe Could Be Engineered to Report on Protease Activity While Also Sensing the Local Ph of a Tumor Microenvironment.rsc.organother Approach is to Create Probes That Self Assemble into Larger Nanostructures Upon Interaction with a Target, Leading to Signal Amplification and Enhanced Retention at the Site of Action.acs.org

Design PrincipleStrategyDesired Outcome
Specificity Enhancement Substitution with non-canonical amino acids; combinatorial library screening.Higher affinity for the intended target; reduced off-target effects. nih.govpnas.org
Stability Improvement Incorporation of D-amino acids; peptide cyclization; backbone modification.Increased resistance to proteolytic degradation; longer in vivo half-life. mdpi.comnih.gov
Bioavailability Modulation Conjugation to cell-penetrating peptides; terminal group optimization.Improved cell permeability and tissue distribution. snmjournals.orgrsc.org
Multifunctionality Integration of multiple reporters (e.g., pH sensor); self-assembling sequences.Probes with advanced capabilities for complex biological imaging and sensing. rsc.orgacs.org

By systematically applying these design principles, Propionyl-Phe-Val-Leu-Ala-OMe can serve as a foundational scaffold for developing a new class of highly sophisticated chemical tools for biology and medicine.

Molecular Recognition and Ligand Target Interactions of Propionyl Phe Val Leu Ala Ome

Allosteric Modulation and Conformational Changes Induced by Ligand Binding

Fulfilling these sections would require access to specific binding affinity data (e.g., Kᵢ, Kd, IC₅₀ values), structural biology data (e.g., X-ray crystallography or NMR of a ligand-receptor complex), and functional assay results, none of which are available in the public domain for this compound.

Computational Chemistry and Molecular Modeling of Propionyl Phe Val Leu Ala Ome

Molecular Dynamics Simulations for Conformational Ensembles

Molecular dynamics (MD) simulations are employed to study the conformational flexibility of propionyl-Phe-Val-Leu-Ala-OMe. These simulations model the atomic-level movements of the peptide over time, providing a detailed picture of its accessible shapes or conformations. By simulating the peptide in different environments, such as in a vacuum or in an aqueous solution, researchers can understand how the solvent influences its structure and dynamics. The resulting collection of structures, known as a conformational ensemble, is essential for understanding how the peptide might interact with biological targets. For instance, different conformations may be responsible for binding to different receptors or enzymes.

Molecular Docking Studies for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking studies can be used to screen potential protein targets and predict the binding mode and affinity. This process involves placing the peptide into the binding site of a target protein in various orientations and conformations and then scoring the resulting complexes. These scores, often expressed as binding energies, help to identify the most likely biological targets for the peptide. This information is invaluable for understanding the compound's mechanism of action and for guiding further experimental studies.

Quantum Mechanical Calculations for Electronic Structure and Reaction Pathways

Quantum mechanical (QM) calculations provide a highly detailed description of the electronic structure of this compound. These calculations can be used to determine properties such as molecular orbital energies, charge distributions, and the energies of different molecular conformations. This level of detail is critical for understanding the reactivity of the peptide and for predicting its behavior in chemical reactions. For example, QM calculations can help to identify the most likely sites for metabolic modification or to understand the mechanism of its interaction with a biological target at an electronic level.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can be developed to predict the activity of new, unsynthesized compounds. This is achieved by correlating variations in structural or physicochemical properties with changes in biological response.

Pharmacophore modeling, a related technique, focuses on identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a compound's biological activity. By understanding the pharmacophore of this compound, researchers can design new molecules that retain these key features while potentially having improved properties such as increased potency or better selectivity.

Structure Activity Relationship Sar and Peptidomimetic Design Based on Propionyl Phe Val Leu Ala Ome

Systematic Side Chain and Backbone Modificationsrsc.orgwiley-vch.deresearchgate.net

The biological activity of a peptide is intrinsically linked to the physicochemical properties of its constituent amino acid side chains and the conformational flexibility of its backbone. Systematic modifications of propionyl-Phe-Val-Leu-Ala-OMe are crucial for elucidating the specific role of each residue—Phenylalanine (Phe), Valine (Val), Leucine (B10760876) (Leu), and Alanine (B10760859) (Ala)—and for improving metabolic stability.

Side Chain Modifications: Research into peptide analogs often involves the substitution of natural amino acids with their D-isomers or other non-canonical amino acids to enhance resistance to enzymatic degradation by peptidases. mdpi.comnih.gov For instance, replacing an L-amino acid with its D-counterpart can render the adjacent peptide bond unrecognizable to many proteases. nih.gov Furthermore, introducing unnatural amino acids with altered steric or electronic properties can probe the binding pocket of a target receptor and potentially increase affinity or selectivity. mdpi.commdpi.com In the context of this tetrapeptide, modifications could include altering the aromaticity of the Phe residue or the hydrophobicity of the Val and Leu side chains. mdpi.com

Backbone Modifications: The peptide backbone itself is a primary target for modification to improve stability and conformational properties. One established strategy is the introduction of aza-amino acids, where the α-carbon is replaced by a nitrogen atom. This modification can induce specific secondary structures, such as β-turns. For example, the synthesis of the tetrapeptide analog Boc-Ala-Phe-azaLeu-Ala-OMe demonstrated that an aza-residue could effectively induce a β-II turn conformation. rsc.org Other backbone alterations include the use of N-methylated amino acids, which can restrict rotation around the peptide bond and protect against enzymatic cleavage. researchgate.net

Modification TypePositionExample of ChangePotential Impact
Side Chain PheSubstitution with p-Br-Phe mdpi.comAltered electronic properties, potential for new interactions
Side Chain ValSubstitution with tert-Leucine mdpi.comIncreased steric bulk, restricted side-chain rotation
Side Chain LeuSubstitution with D-Leu mdpi.comIncreased resistance to proteolysis
Backbone LeuReplacement with aza-Leu rsc.orgInduction of β-turn, altered hydrogen bonding
Backbone AnyN-methylation of a peptide bond researchgate.netIncreased stability, potential for cis-peptide bond

Impact of N-Terminal Acylation and C-Terminal Esterification on Activityresearchgate.net

N-Terminal Acylation: The propionyl group at the N-terminus serves as a capping agent, protecting the peptide from aminopeptidases. nih.gov The choice of the acyl group can modulate the peptide's hydrophobicity and, consequently, its interaction with biological membranes and receptors. Compared to the more common acetyl group, the propionyl group adds an extra methyl moiety, which slightly increases lipophilicity. nih.gov This increased hydrophobicity can lead to altered elution profiles in chromatography and may influence the peptide's biological activity and distribution. researchgate.net Studies on N-terminal modifications have shown that even small changes can significantly impact stability and potency. mdpi.com

C-Terminal Esterification: The C-terminal methyl ester neutralizes the negative charge of the carboxylate group, which can be crucial for cell permeability and receptor binding. This modification also protects the peptide from carboxypeptidase degradation. wiley-vch.de However, the ester linkage can be susceptible to hydrolysis by esterases in vivo. The choice of the ester group (e.g., methyl, ethyl, or benzyl) can be fine-tuned to balance stability and activity. It is important to note that the conditions used for ester cleavage, particularly alkaline hydrolysis, can sometimes lead to racemization of the C-terminal amino acid. wiley-vch.de

Terminal GroupModificationProperty ChangeConsequence
N-Terminus Propionyl vs. AcetylIncreased hydrophobicity nih.govresearchgate.netAltered receptor interaction, modified pharmacokinetic profile
N-Terminus Guanidinyl groupMimics ionic state mdpi.comImproved stability and lipophilicity
C-Terminus Methyl Ester vs. AmideNeutralizes chargeEnhanced membrane permeability, altered binding interactions
C-Terminus Free Carboxylic AcidIntroduces negative chargeIncreased solubility in aqueous media, potential for salt-bridge formation

Design and Synthesis of Conformationally Constrained Analogswiley-vch.deacs.orggoogle.com

Linear peptides like this compound are often conformationally flexible, which can be entropically unfavorable for binding to a specific receptor. Designing conformationally constrained analogs aims to "lock" the peptide into its bioactive conformation, thereby increasing potency and selectivity while potentially improving metabolic stability. upc.edufrontiersin.org

One of the most effective strategies for inducing conformational constraint is to promote the formation of specific secondary structures like β-turns. acs.org This can be achieved by incorporating specialized amino acids or dipeptide mimics. For example, the use of a D-Pro-L-Pro template is known to induce stable β-turn structures in peptides. researchgate.net The incorporation of quaternary amino acids, such as α-aminoisobutyric acid (Aib), or cyclic amino acids can also severely restrict the available conformational space. acs.org

Cyclization is another powerful tool for constraining peptide structure. This can be achieved through "head-to-tail," "head-to-side-chain," or "side-chain-to-side-chain" linkages. nih.gov The synthesis of cyclic analogs of this tetrapeptide could provide significant insight into its active spatial arrangement.

Constraint StrategyMethodExampleExpected Outcome
Local Constraint Incorporate AibBoc-Leu-Phe-Val-Aib-D-Ala-Leu-Phe-Val-OMe acs.orgNucleation of β-hairpin/turn structure
Local Constraint Use of aza-amino acidsBoc-Ala-Phe-azaLeu-Ala-OMe rsc.orgInduces β-II turn
Global Constraint Head-to-tail cyclizationCyclo(-Phe-Val-Leu-Ala-)Rigidified backbone, defined global conformation
Local Constraint Diproline templatesPiv-D-Pro-L-Pro-L-Xxx-NHMe researchgate.netFormation of consecutive β-turns

Development of this compound-Inspired Peptidomimeticswiley-vch.demdpi.comresearchgate.net

While peptide modifications can enhance stability and activity, a key goal in drug discovery is often to move away from the peptide scaffold entirely and develop small-molecule peptidomimetics. frontiersin.org These compounds are designed to mimic the three-dimensional arrangement of the critical pharmacophoric elements (side chains and backbone functionalities) of the parent peptide but possess improved oral bioavailability and metabolic stability. nih.gov

The development of peptidomimetics begins with identifying the essential pharmacophore from SAR studies of the parent peptide. upc.edunih.gov For this compound, this would involve determining which of the four side chains are most critical for activity. Once the key elements are identified, organic scaffolds can be designed to hold these functional groups in the correct spatial orientation. upc.edu

A common approach is the replacement of labile peptide bonds with more stable isosteres, such as reduced amide bonds (ψ[CH₂NH]) or tetrazole rings. nih.govmdpi.com Another strategy involves using the peptide's core structure as a template for designing entirely new, non-peptidic molecules that retain the necessary functional groups for biological recognition. google.com

Peptidomimetic StrategyDescriptionAdvantage
Peptide Bond Isosteres Replacing one or more amide bonds with surrogates like tetrazoles or reduced amides. nih.govmdpi.comIncreased resistance to proteolytic cleavage.
Backbone Replacement Using a non-peptide scaffold (e.g., a benzodiazepine (B76468) or sugar scaffold) to orient key side chains.Significantly improved drug-like properties (e.g., oral bioavailability).
Retro-Inverso Peptides Reversing the sequence of amino acids and inverting the chirality of each residue. upc.eduEnhanced stability to proteolysis while maintaining similar side chain topography.
Azatides Replacing the α-carbon of one or more residues with a nitrogen atom. google.comImproved stability and potentially altered conformational preferences.

Advanced Analytical Methodologies in Research on Propionyl Phe Val Leu Ala Ome

High-Resolution Mass Spectrometry for Metabolite Identification and Stability Studies

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of "propionyl-Phe-Val-Leu-Ala-OMe," offering unparalleled precision in mass determination. This capability is vital for both identifying its metabolites and assessing its stability over time. ijpras.com When coupled with liquid chromatography (LC), modern HRMS instruments like Time-of-Flight (TOF) and Orbitrap provide accurate mass data, which is essential for distinguishing the peptide and its breakdown products from endogenous molecules in complex biological matrices. ijpras.commetabolomics.se

The general workflow for metabolite identification using HRMS involves several key steps:

Data Acquisition: Obtaining high-resolution mass spectra of the sample. ijpras.com

Data Processing: Utilizing software to identify potential metabolite peaks based on their accurate mass and isotopic patterns. metabolomics.senih.gov

Structural Elucidation: Employing tandem mass spectrometry (MS/MS) to fragment the potential metabolite ions and obtain structural information. ijpras.com

In stability studies, HRMS is used to monitor the degradation of "this compound" under various conditions. For instance, a retrospective analysis of amino acids in stored dried blood spots showed that while some amino acids like alanine (B10760859) and phenylalanine are relatively stable, others like leucine (B10760876) and valine can degrade over time. researchgate.net This highlights the importance of HRMS in determining the shelf-life and optimal storage conditions for peptide-based compounds.

Below is a table summarizing the application of HRMS in the study of peptides and their constituent amino acids.

Analytical ApplicationHRMS TechniqueKey Findings
Metabolite IdentificationLC-HRMSEnables the separation and accurate mass measurement of metabolites in complex mixtures. metabolomics.senih.gov
Stability AssessmentTandem Mass SpectrometryTracks the degradation of peptides by identifying and quantifying breakdown products over time. researchgate.net
Quantitative AnalysisUPLC-HRMSProvides sensitive and selective quantification of peptides and their metabolites. nih.gov

Advanced Chromatographic Techniques for Peptide Purification and Analysis

Chromatographic methods are indispensable for the purification and detailed analysis of "this compound." These techniques separate the peptide from impurities and its various forms based on physical and chemical properties.

The stereochemistry of the amino acid residues in "this compound" is critical to its biological activity. Chiral chromatography is the gold standard for assessing the enantiomeric purity of the peptide and its constituent amino acids. symeres.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation. symeres.comsigmaaldrich.com

Several approaches can be employed for chiral analysis:

Direct Analysis: Using CSPs like those based on macrocyclic glycopeptides (e.g., teicoplanin), which can separate underivatized amino acid enantiomers. sigmaaldrich.com

Indirect Analysis after Derivatization: Involves reacting the amino acids with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. cat-online.com Gas chromatography on a chiral stationary phase is also a powerful method for separating enantiomers of amino acids and even dipeptides. cat-online.comuni-giessen.de

The enantiomeric purity is crucial as different enantiomers of a peptide can have vastly different or even opposing biological effects. symeres.com

Chromatographic MethodStationary PhaseApplication
Chiral HPLCMacrocyclic Glycopeptide (e.g., Teicoplanin)Direct separation of underivatized amino acid enantiomers. sigmaaldrich.com
Chiral GCChiral Stationary Phase (e.g., Chirasil-L-Val)Separation of derivatized amino acid and dipeptide enantiomers. uni-giessen.de

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for profiling the degradation products of "this compound". researchgate.netgoogle.com By employing various stationary phases, such as reversed-phase C18 columns, it is possible to separate the parent peptide from its degradation products that may form due to hydrolysis, oxidation, or other chemical modifications. umich.edu

The development of a robust HPLC method involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. researchgate.netd-nb.info Coupling HPLC with mass spectrometry (LC-MS) provides an even more powerful tool for identifying the chemical structures of the degradation products. google.com

A typical HPLC method for analyzing peptide degradation would involve:

Sample Preparation: Exposing the peptide to stress conditions (e.g., heat, pH changes, oxidative stress) to induce degradation.

Chromatographic Separation: Injecting the sample onto an HPLC system to separate the parent peptide from its degradation products. researchgate.net

Detection and Quantification: Using a UV detector or a mass spectrometer to detect and quantify the separated compounds. umich.edu

Isotopic Labeling Strategies for Mechanistic Elucidation

Isotopic labeling is a powerful technique for elucidating the metabolic fate and mechanism of action of "this compound". researchgate.net By replacing certain atoms (e.g., ¹²C, ¹H, ¹⁴N) with their heavier, stable isotopes (e.g., ¹³C, ²H, ¹⁵N), researchers can trace the peptide's journey through a biological system. nih.govckisotopes.com

These strategies are particularly useful in:

Metabolic Flux Analysis: Determining the pathways through which the peptide is metabolized by tracking the incorporation of isotopes into various downstream metabolites. biorxiv.org

Enzyme Mechanism Studies: Investigating the specific steps of an enzymatic reaction involving the peptide by observing the isotopic composition of intermediates and products. researchgate.net

NMR and Mass Spectrometry Studies: Simplifying complex spectra and aiding in the assignment of signals to specific atoms within the molecule. nih.gov

For instance, selective labeling of amino acids can help in understanding their biosynthetic pathways and how they are utilized in protein synthesis. biorxiv.org However, a potential challenge is "isotope scrambling," where the label is unintentionally transferred to other molecules, which can be minimized by using specific auxotrophic strains or in vitro systems. ckisotopes.com

Labeling StrategyApplicationInformation Gained
Uniform LabelingGeneral metabolic tracingOverall fate and distribution of the peptide.
Selective Amino Acid LabelingMechanistic studiesSpecific metabolic pathways and enzyme mechanisms. nih.govbiorxiv.org
Reverse LabelingNMR structural studiesIdentification of specific amino acid residues in a protein structure. ckisotopes.com

UV-Vis Spectroscopy for Enzyme Interaction Monitoring

UV-Vis spectroscopy is a valuable tool for monitoring the interaction of "this compound" with enzymes in real-time. This technique measures the absorption of ultraviolet and visible light by a sample, which can change upon binding of a substrate to an enzyme or during the course of an enzymatic reaction. nih.gov

In the context of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which are involved in amino acid metabolism, UV-Vis spectroscopy can be particularly informative. Changes in the UV-Vis spectrum of the PLP cofactor can indicate the formation of key reaction intermediates, such as external aldimines and quinonoid species. nih.gov For example, studies on α-oxoamine synthases have used substrate mimics like L-Ala-OMe to observe the formation of specific intermediates through changes in the UV-Vis absorbance spectrum. nih.gov

This method allows for the determination of:

Binding Affinity: By titrating the enzyme with the peptide and monitoring the change in absorbance, the dissociation constant (Kd) can be calculated.

Enzyme Kinetics: The rate of the enzymatic reaction can be followed by monitoring the appearance of a product or the disappearance of a substrate that absorbs at a specific wavelength.

Formation of Intermediates: The appearance of new absorbance peaks can signal the formation of transient species in the reaction pathway. nih.gov

Future Research Directions and Unanswered Questions for Propionyl Phe Val Leu Ala Ome

Exploration of Novel Biological Targets and Pathways

A primary unanswered question for Propionyl-Phe-Val-Leu-Ala-OMe is its precise biological target(s) and the pathways it modulates. The peptide's sequence provides clues for initial investigation.

The amino acid sequence is a key determinant of protease substrate specificity. Serine proteases, a large and functionally diverse enzyme family, are potential candidates. frontiersin.org For instance, chymotrypsin-like proteases preferentially cleave peptide bonds following large hydrophobic residues such as Phenylalanine (Phe) and Leucine (B10760876) (Leu). nih.gov This suggests that this compound could act as a substrate or an inhibitor for enzymes like chymotrypsin, cathepsins, or high temperature requirement A (HTRA) serine proteases. nih.govnih.gov Future studies should involve screening the peptide against a panel of proteases to identify potential interactions.

Furthermore, the terminal modifications—the N-terminal propionyl group and the C-terminal methyl ester—are significant. N-terminal modifications can influence the stability and biological activity of peptides. nih.gov The methyl esterification of the C-terminus neutralizes the negative charge of the carboxyl group, which can enhance cell permeability and alter the peptide's interaction with target proteins. nih.gov This modification has been shown to dramatically change the chemotactic activity of other short peptides for different cell types. nih.gov Therefore, research must not only focus on the core amino acid sequence but also investigate how these terminal caps (B75204) influence target binding and cellular uptake. Identifying whether the compound acts intracellularly or on cell-surface receptors is a critical step. For example, many peptide-based probes are designed to target receptors overexpressed in specific cancers, such as somatostatin (B550006) or integrin receptors. snmjournals.org

Development of Advanced Analytical Probes

To elucidate the function and mechanism of action of this compound, it is essential to develop advanced analytical probes derived from its structure. These tools are designed not just to track the molecule but to report on its biological activity in complex systems like live cells. frontiersin.org

Activity-Based Probes (ABPs): One powerful approach is the conversion of the peptide into an activity-based probe. This involves appending a reactive "warhead" to the peptide sequence that can form a covalent bond with the active site of a target enzyme. nih.govpnas.org This would transform the peptide from a mere ligand into a tool that can irreversibly label its active enzyme, enabling its identification and quantification in a complex proteome. frontiersin.org

Fluorescent Probes: Another strategy is the creation of fluorescent probes. A common design involves Fluorescence Resonance Energy Transfer (FRET), where a fluorophore and a quencher are attached to the peptide. rsc.org In its intact state, the probe's fluorescence is quenched. Upon cleavage by a target protease, the fluorophore and quencher are separated, resulting in a detectable fluorescent signal. rsc.org This allows for real-time monitoring of specific enzyme activity. beilstein-journals.org Environmentally sensitive fluorophores, which change their fluorescence properties upon binding to a target, represent another valuable design approach. beilstein-journals.org

The table below outlines potential probe designs based on the this compound scaffold.

Probe TypeDesign PrincipleComponentsResearch Application
Activity-Based Probe (ABP) Covalent labeling of an active enzyme.Peptide Sequence + Linker + Reactive Warhead (e.g., fluorophosphonate)Identification of specific enzyme targets; quantifying enzyme activity. frontiersin.orgnih.gov
FRET Substrate Probe Signal activation upon proteolytic cleavage.Fluorophore + Peptide Sequence + QuencherReal-time imaging of protease activity in live cells; high-throughput screening. rsc.org
Environment-Sensitive Probe Fluorescence change upon target binding.Peptide Sequence + Environment-Sensitive Fluorophore (e.g., aminonaphthimide)Detecting protein-peptide interactions; monitoring conformational changes. beilstein-journals.org
Multimodal Imaging Probe Combination of different imaging modalities.Peptide Sequence + Fluorophore (for optical) + Chelator for Radionuclide (for PET/SPECT)In vivo tumor imaging; mapping protease activity with high resolution. snmjournals.orgrsc.org

These probes would be instrumental in validating the biological targets hypothesized in the previous section and visualizing the peptide's activity within cellular and organismal contexts.

Integration of Multi-Omics Data for Systems-Level Understanding

To move beyond a single target-single pathway model, future research must employ a systems-biology approach. The integration of multi-omics data—such as transcriptomics, proteomics, and metabolomics—can provide a comprehensive, unbiased view of the cellular response to this compound. frontiersin.org This is particularly crucial if the peptide has multiple targets or induces complex downstream effects.

A typical workflow would involve treating a relevant cell model (e.g., a cancer cell line or an immune cell) with the peptide and then analyzing the global changes at different biological levels. bmj.com

Transcriptomics would reveal which genes are up- or down-regulated, pointing to the signaling pathways being activated or inhibited. frontiersin.org

Peptidomics and Proteomics would identify changes in the levels of thousands of proteins and endogenous peptides, potentially uncovering downstream cleavage events or compensatory mechanisms. bmj.comacs.org

Metabolomics would highlight shifts in metabolic pathways, providing a functional readout of the cell's physiological state after treatment. frontiersin.org

Epigenomics could even be used to investigate if the peptide induces changes in chromatin accessibility or histone modifications, suggesting an epigenetic mode of action. frontiersin.orgbmj.com

By integrating these datasets, researchers can construct a detailed network of the molecular changes induced by the peptide, offering a holistic understanding of its mechanism of action. frontiersin.org This approach has proven effective for identifying the mechanisms of other bioactive peptides. frontiersin.orgacs.org

Omics TechnologyInformation GainedPotential Insights for this compound
Transcriptomics (RNA-Seq) Gene expression profiles.Identification of regulated pathways (e.g., apoptosis, inflammation). frontiersin.org
Proteomics/Peptidomics (Mass Spec) Protein and peptide abundance.Discovery of downstream protein targets and cleavage products. bmj.comacs.org
Metabolomics (Mass Spec/NMR) Metabolite concentrations.Understanding of functional impact on cellular metabolism. frontiersin.org
Integrative Analysis Combined network models.A holistic view of the peptide's mechanism of action and off-target effects. frontiersin.org

Design Principles for Next-Generation Peptide-Based Probes

The knowledge gained from studying this compound will inform the design of next-generation peptide-based probes with improved properties. The goal is to create molecules with enhanced specificity, stability, and functionality.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.